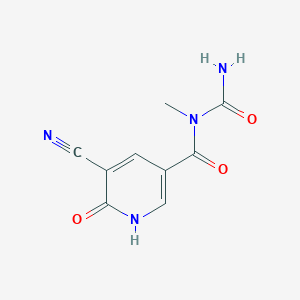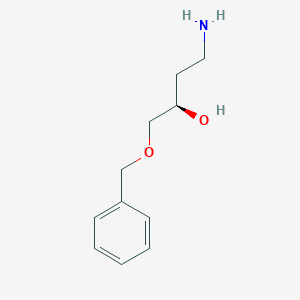
(2R)-4-Amino-1-(benzyloxy)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-Amino-1-(benzyloxy)butan-2-ol is an organic compound with a chiral center, making it optically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Amino-1-(benzyloxy)butan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as ®-4-chloro-1-(benzyloxy)butan-2-ol.
Nucleophilic Substitution: The chloro group is substituted with an amino group using a nucleophilic substitution reaction. This can be achieved by reacting the starting material with ammonia or an amine under appropriate conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Continuous Processing: Implementing continuous processing techniques to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-Amino-1-(benzyloxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (2R)-4-Amino-1-(benzyloxy)butan-2-one.
Reduction: Formation of (2R)-4-Amino-1-(benzyloxy)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-4-Amino-1-(benzyloxy)butan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of amino alcohols with biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-4-Amino-1-(benzyloxy)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4-Amino-1-(benzyloxy)butan-2-ol: The enantiomer of the compound with similar properties but different optical activity.
4-Amino-1-(benzyloxy)butan-2-ol: The racemic mixture containing both enantiomers.
4-Amino-1-(methoxy)butan-2-ol: A similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness
(2R)-4-Amino-1-(benzyloxy)butan-2-ol is unique due to its specific chiral configuration, which can result in different biological activity and reactivity compared to its enantiomer or racemic mixture. The presence of the benzyloxy group also imparts distinct chemical properties compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(2R)-4-amino-1-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C11H17NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2/t11-/m1/s1 |
Clé InChI |
XOUYBRFTHNBTDV-LLVKDONJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H](CCN)O |
SMILES canonique |
C1=CC=C(C=C1)COCC(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


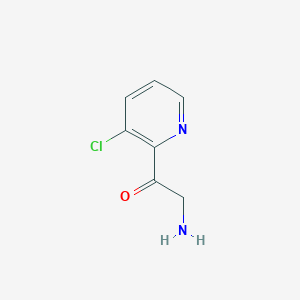
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)
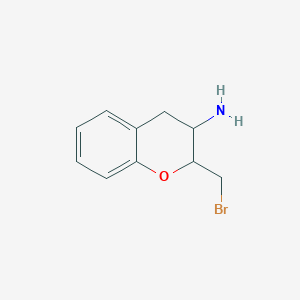
![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
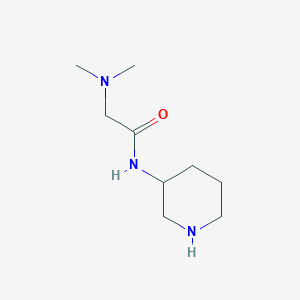
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
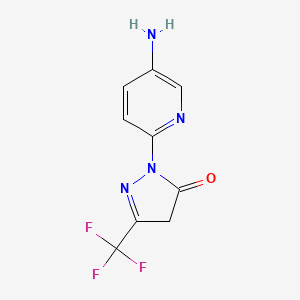
![1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)
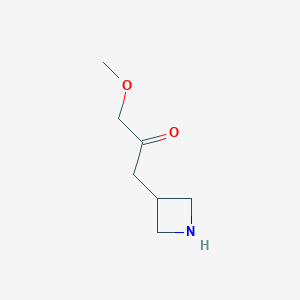
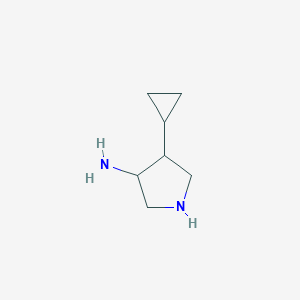
![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
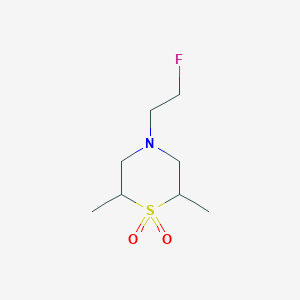
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
